2,4-Dichloro-L-phenylalanine Methyl ester hydrochloride
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Overview
Description
2,4-Dichloro-L-phenylalanine Methyl ester hydrochloride is a chemical compound with the molecular formula C10H12Cl3NO2. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-L-phenylalanine Methyl ester hydrochloride typically involves the esterification of 2,4-Dichloro-L-phenylalanine. The reaction is carried out in the presence of methanol and hydrochloric acid, which acts as a catalyst. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is then purified through crystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-L-phenylalanine Methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
2,4-Dichloro-L-phenylalanine Methyl ester hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-L-phenylalanine Methyl ester hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with cellular receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- L-Phenylalanine Methyl ester hydrochloride
- 4-Chloro-DL-phenylalanine Methyl ester hydrochloride
- Methyl L-phenylalaninate hydrochloride
Uniqueness
2,4-Dichloro-L-phenylalanine Methyl ester hydrochloride is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly alters its chemical properties and reactivity compared to other phenylalanine derivatives. This makes it particularly useful in specific research applications where these unique properties are advantageous .
Properties
Molecular Formula |
C10H12Cl3NO2 |
---|---|
Molecular Weight |
284.6 g/mol |
IUPAC Name |
methyl 2-amino-3-(2,4-dichlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12;/h2-3,5,9H,4,13H2,1H3;1H |
InChI Key |
CXEMWFSTGRABAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)N.Cl |
Origin of Product |
United States |
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